Cas no 288083-67-0 (1-Boc-4-(Cbz-amino)-3-pyrrolidinone)

1-Boc-4-(Cbz-amino)-3-pyrrolidinone is a protected pyrrolidinone derivative widely used in organic synthesis and pharmaceutical research. The compound features dual protection with a Boc (tert-butoxycarbonyl) group and a Cbz (carbobenzyloxy) group, enhancing its stability and versatility in multi-step synthetic routes. Its pyrrolidinone core serves as a key intermediate for constructing nitrogen-containing heterocycles, particularly in the development of bioactive molecules and peptidomimetics. The orthogonal protecting groups allow selective deprotection, enabling controlled functionalization. This compound is valued for its high purity, consistent reactivity, and compatibility with a range of reaction conditions, making it a reliable choice for medicinal chemistry and complex molecular assembly.
1-Boc-4-(Cbz-amino)-3-pyrrolidinone structure
288083-67-0 structure
Product name:1-Boc-4-(Cbz-amino)-3-pyrrolidinone
CAS No:288083-67-0
MF:C17H22N2O5
MW:334.366984844208
MDL:MFCD31619351
CID:4643359

1-Boc-4-(Cbz-amino)-3-pyrrolidinone Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
    • SY224685
    • MDL: MFCD31619351
    • Inchi: 1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)
    • InChI Key: RYZYWTOZMAUABX-UHFFFAOYSA-N
    • SMILES: O(C(N1CC(C(C1)NC(=O)OCC1C=CC=CC=1)=O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 480
  • Topological Polar Surface Area: 84.9

1-Boc-4-(Cbz-amino)-3-pyrrolidinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D685535-1g
1-Boc-4-(Cbz-amino)-3-pyrrolidinone
288083-67-0 95%
1g
$1980 2025-02-24
1PlusChem
1P00IMT0-100mg
1-Boc-4-(Cbz-amino)-3-pyrrolidinone
288083-67-0 95%
100mg
$576.00 2024-05-06
A2B Chem LLC
AI68564-100mg
1-Boc-4-(cbz-amino)-3-pyrrolidinone
288083-67-0 95%
100mg
$496.00 2023-12-31
A2B Chem LLC
AI68564-50mg
1-Boc-4-(cbz-amino)-3-pyrrolidinone
288083-67-0 95%
50mg
$264.00 2023-12-31
eNovation Chemicals LLC
D685535-0.25g
1-Boc-4-(Cbz-amino)-3-pyrrolidinone
288083-67-0 95%
0.25g
$650 2025-02-24
A2B Chem LLC
AI68564-250mg
1-Boc-4-(cbz-amino)-3-pyrrolidinone
288083-67-0 ≥95%
250mg
$1690.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587843-1g
Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-oxopyrrolidine-1-carboxylate
288083-67-0 98%
1g
¥27136.00 2024-05-20
eNovation Chemicals LLC
D685535-0.25g
1-Boc-4-(Cbz-amino)-3-pyrrolidinone
288083-67-0 95%
0.25g
$650 2025-02-27
eNovation Chemicals LLC
D685535-1g
1-Boc-4-(Cbz-amino)-3-pyrrolidinone
288083-67-0 95%
1g
$1980 2024-07-20
eNovation Chemicals LLC
D685535-0.25g
1-Boc-4-(Cbz-amino)-3-pyrrolidinone
288083-67-0 95%
0.25g
$650 2024-07-20

Additional information on 1-Boc-4-(Cbz-amino)-3-pyrrolidinone

1-Boc-4-(Cbz-amino)-3-pyrrolidinone: A Comprehensive Overview

The compound with CAS No 288083-67-0, known as 1-Boc-4-(Cbz-amino)-3-pyrrolidinone, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in various research domains. The name itself is a combination of several key functional groups: the Boc (tert-butoxycarbonyl) group, the Cbz (benzyloxycarbonyl) group, and the pyrrolidinone ring system. Each of these components contributes to the molecule's versatility and reactivity.

The Boc group is a well-known protecting group for amines, widely used in peptide synthesis and organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The Cbz group, on the other hand, is another protective group for amines, often employed in more demanding synthetic conditions where higher stability is required. The combination of these two groups in the same molecule makes 1-Boc-4-(Cbz-amino)-3-pyrrolidinone a valuable intermediate in multi-step synthesis processes.

The pyrrolidinone ring system is a five-membered lactam, which is both structurally rigid and capable of participating in hydrogen bonding. This property makes it an attractive moiety for medicinal chemists aiming to design bioactive molecules with specific pharmacokinetic profiles. Recent studies have highlighted the role of pyrrolidinone-containing compounds in modulating enzyme activities and receptor interactions, further underscoring the importance of this structural motif.

Recent advancements in chemical synthesis have enabled the efficient preparation of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been particularly beneficial for researchers working on time-sensitive projects or those requiring large-scale production of this compound.

In terms of applications, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone has been extensively studied as a precursor in peptide synthesis. Its dual protection strategy allows for precise control over amino functionality during complex peptide assembly processes. Additionally, this compound has shown promise in the development of bioconjugates and targeted drug delivery systems, where controlled release mechanisms are critical.

Recent research has also explored the potential of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone as a building block in medicinal chemistry campaigns targeting various therapeutic areas. For instance, studies have demonstrated its utility in designing inhibitors for kinases and proteases, two classes of enzymes that are central to numerous disease pathways including cancer and inflammation.

The structural flexibility of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone allows for further functionalization at multiple positions on the pyrrolidinone ring. This feature makes it an ideal candidate for exploring diverse chemical spaces and identifying novel bioactive compounds with improved potency and selectivity.

In conclusion, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone (CAS No 288083-67-0) stands out as a versatile and valuable compound in modern organic chemistry and drug discovery efforts. Its unique combination of functional groups, coupled with recent advances in synthetic methodologies, positions it as a key player in advancing our understanding of complex biological systems and developing innovative therapeutic agents.

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